Cas no 1805405-38-2 (3,5-Bis(trifluoromethyl)-2-methoxybenzyl alcohol)
3,5-Bis(trifluoromethyl)-2-methoxybenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 3,5-Bis(trifluoromethyl)-2-methoxybenzyl alcohol
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- Inchi: 1S/C10H8F6O2/c1-18-8-5(4-17)2-6(9(11,12)13)3-7(8)10(14,15)16/h2-3,17H,4H2,1H3
- InChI Key: SPVQTEXROGDLQP-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C(F)(F)F)=CC(CO)=C1OC)(F)F
Computed Properties
- Exact Mass: 274.04284847 g/mol
- Monoisotopic Mass: 274.04284847 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 29.5
- Molecular Weight: 274.16
3,5-Bis(trifluoromethyl)-2-methoxybenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001750-1g |
3,5-Bis(trifluoromethyl)-2-methoxybenzyl alcohol |
1805405-38-2 | 97% | 1g |
1,475.10 USD | 2021-06-22 |
3,5-Bis(trifluoromethyl)-2-methoxybenzyl alcohol Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 3,5-Bis(trifluoromethyl)-2-methoxybenzyl alcohol
Comprehensive Overview of 3,5-Bis(trifluoromethyl)-2-methoxybenzyl alcohol (CAS No. 1805405-38-2)
3,5-Bis(trifluoromethyl)-2-methoxybenzyl alcohol (CAS No. 1805405-38-2) is a fluorinated aromatic compound with significant applications in pharmaceuticals, agrochemicals, and advanced material synthesis. Its unique structural features, including the presence of trifluoromethyl groups and a methoxybenzyl alcohol moiety, make it a versatile intermediate in organic chemistry. Researchers and industries are increasingly interested in this compound due to its potential in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.
The compound's CAS number 1805405-38-2 is frequently searched in scientific databases, reflecting its growing relevance in synthetic chemistry. Recent trends indicate a surge in queries related to "fluorinated building blocks" and "trifluoromethylated intermediates," aligning with the demand for high-value chemicals in medicinal chemistry. The methoxybenzyl alcohol group further enhances its utility as a protective group or a precursor in multi-step syntheses.
In the context of sustainability, 3,5-Bis(trifluoromethyl)-2-methoxybenzyl alcohol is often discussed alongside "green chemistry" and "atom-efficient synthesis." Its fluorine-rich structure contributes to improved metabolic stability in drug candidates, a hot topic in pharmaceutical R&D. Analytical techniques such as NMR spectroscopy and HPLC purification are critical for characterizing this compound, ensuring its purity for downstream applications.
From a commercial perspective, suppliers and manufacturers highlight its role in "high-performance materials" and "specialty chemicals." The compound's compatibility with cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, makes it invaluable for constructing complex molecular architectures. Regulatory compliance, including REACH and GMP standards, is another key consideration for users sourcing this material.
Emerging applications of CAS 1805405-38-2 include its use in "OLED materials" and "liquid crystals," where its electron-withdrawing trifluoromethyl groups optimize electronic properties. Academic publications frequently cite its synthesis via Grignard reactions or reductive amination, underscoring its adaptability in diverse reaction conditions. As the demand for fluorinated compounds rises, this alcohol derivative remains a focal point for innovation.
Safety data sheets (SDS) for 3,5-Bis(trifluoromethyl)-2-methoxybenzyl alcohol emphasize proper handling under inert atmospheres due to its sensitivity to oxidation. Storage recommendations typically include anhydrous conditions and low temperatures to maintain stability. These precautions align with industry best practices for handling air-sensitive reagents.
In summary, 3,5-Bis(trifluoromethyl)-2-methoxybenzyl alcohol (CAS No. 1805405-38-2) bridges multiple disciplines, from drug development to material science. Its fluorine substitution pattern and functional group diversity position it as a critical tool for modern chemists addressing challenges in catalysis, sustainability, and molecular design.
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